molecular formula C9H9FO3 B14041834 Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate

Cat. No.: B14041834
M. Wt: 184.16 g/mol
InChI Key: NGJBIOLZQXFCPY-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H9FO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxyl group and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-2-(2-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-2-(2-hydroxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This arrangement can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for various applications .

Biological Activity

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate, a compound with significant potential in pharmaceutical and agrochemical applications, exhibits diverse biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a fluorinated aromatic ring. Its molecular formula is C10H11FO3C_{10}H_{11}FO_3, which contributes to its unique chemical properties and biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially increasing bioavailability and efficacy in biological systems.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity , particularly against strains such as Fusarium oxysporum. The compound's structure suggests that it may interfere with fungal cell wall synthesis or other critical biological pathways.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Fusarium oxysporum56.74 - 222.31 µM

Antibacterial Activity

Similar compounds have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have shown MIC values ranging from 4.694.69 to 22.922.9 µM against common bacterial strains such as E. coli and S. aureus .

Bacterial Strain MIC (µM)
E. coli4.69 - 156.47
S. aureus5.64 - 77.38
Bacillus subtilis13.40 - 137.43

Anti-inflammatory Effects

Compounds structurally similar to this compound have been studied for their anti-inflammatory properties, potentially acting as inhibitors of cyclooxygenase (COX) enzymes involved in inflammatory pathways .

Case Studies and Research Findings

  • Cell Cycle Arrest and Apoptosis in Cancer Cells :
    A study on related compounds demonstrated that treatment with methyl derivatives led to mitotic arrest in HeLa cervical cancer cells, indicating potential anticancer properties through mechanisms such as mitochondrial-dependent apoptosis.
  • In Vivo Studies :
    In vivo formulations of this compound have been explored to determine effective dosing strategies for further biological evaluation .
  • Structure-Activity Relationship (SAR) :
    Research has focused on the SAR of related phenolic compounds, revealing that the introduction of hydroxyl groups significantly enhances biological activity against various pathogens .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 2-fluoro-2-(2-hydroxyphenyl)acetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,1H3

InChI Key

NGJBIOLZQXFCPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1O)F

Origin of Product

United States

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